molecular formula C16H16OS B14268784 S-Benzyl 3-phenylpropanethioate CAS No. 133535-77-0

S-Benzyl 3-phenylpropanethioate

Cat. No.: B14268784
CAS No.: 133535-77-0
M. Wt: 256.4 g/mol
InChI Key: DTXDHGPVHSQLSP-UHFFFAOYSA-N
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Description

S-Benzyl 3-phenylpropanethioate: is an organic compound characterized by the presence of a benzyl group attached to a 3-phenylpropanethioate moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl 3-phenylpropanethioate typically involves the thioesterification of α,β-unsaturated aldehydes with thiols. One common method includes the reaction of benzyl halides with alkynoic acids under copper-catalyzed conditions . This reaction is carried out in the presence of a suitable solvent and under ligand-free conditions to yield the desired thioester.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve the use of phase-transfer catalysts to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: S-Benzyl 3-phenylpropanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: NBS for bromination, often carried out in the presence of light or heat to initiate the reaction.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Benzylic halides.

Scientific Research Applications

S-Benzyl 3-phenylpropanethioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Benzyl 3-phenylpropanethioate involves its interaction with molecular targets through its thioester group. This group can undergo nucleophilic attack, leading to the formation of various intermediates. The benzyl group provides resonance stabilization, facilitating reactions at the benzylic position . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

    Benzyl 3-phenylpropiolate: Similar structure but with an ester group instead of a thioester.

    S-(4-methoxyphenyl) 3-phenylpropanethioate: Contains a methoxy group on the phenyl ring.

    S-(4-methylphenyl) 3-phenylpropanethioate: Contains a methyl group on the phenyl ring.

Uniqueness: S-Benzyl 3-phenylpropanethioate is unique due to its specific thioester functionality, which imparts distinct reactivity compared to similar esters. The presence of the benzyl group also enhances its stability and reactivity through resonance effects, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

133535-77-0

Molecular Formula

C16H16OS

Molecular Weight

256.4 g/mol

IUPAC Name

S-benzyl 3-phenylpropanethioate

InChI

InChI=1S/C16H16OS/c17-16(12-11-14-7-3-1-4-8-14)18-13-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

DTXDHGPVHSQLSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)SCC2=CC=CC=C2

Origin of Product

United States

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